BenchChemオンラインストアへようこそ!

6-Bromo-1H-pyrrolo[3,2-c]pyridine

Cross-coupling chemistry Palladium catalysis Heteroaryl halide reactivity

6-Bromo-1H-pyrrolo[3,2-c]pyridine (also known as 6-bromo-5-azaindole) is a halogenated fused heterocyclic building block with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol. It belongs to the 5-azaindole family, featuring a pyrrole ring fused to a pyridine ring at the [3,2-c] junction, with a single bromine substituent at the 6-position.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1000342-71-1
Cat. No. B1343707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrrolo[3,2-c]pyridine
CAS1000342-71-1
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=NC=C21)Br
InChIInChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H
InChIKeyIRXFHLHFJHIJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-71-1): Core Scaffold Identity and Procurement Baseline


6-Bromo-1H-pyrrolo[3,2-c]pyridine (also known as 6-bromo-5-azaindole) is a halogenated fused heterocyclic building block with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol [1]. It belongs to the 5-azaindole family, featuring a pyrrole ring fused to a pyridine ring at the [3,2-c] junction, with a single bromine substituent at the 6-position. This scaffold is a privileged structure in kinase inhibitor drug discovery and is commercially available as a solid in purities typically ranging from 95% to 99% . Its primary value lies in the reactivity of the C6–Br bond, which serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [2].

Why Halogen or Positional Isomer Substitution Fails for 6-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-71-1)


6-Bromo-1H-pyrrolo[3,2-c]pyridine cannot be casually interchanged with its 6-chloro, 6-fluoro, or positional bromo isomers because the identity and position of the halogen govern both the achievable cross-coupling yields and the downstream biological target engagement. The C6–Br bond exhibits a reactivity order of C–Br > C–Cl > C–OTf in palladium-catalyzed Suzuki-Miyaura couplings, meaning that the 6-bromo derivative provides higher conversion rates and milder reaction conditions than the 6-chloro analog [1]. Furthermore, the 6-position is specifically required to access the 6-amino-1H-pyrrolo[3,2-c]pyridine pharmacophore found in MPS1/TTK kinase inhibitors [2]; moving the halogen to the 2-, 3-, 4-, or 7-position yields a regioisomer that cannot generate the same vector of derivatization. Relative to the 6-iodo analog, the 6-bromo compound offers a superior balance of reactivity and stability, as iodopyrazoles and related iodoheteroarenes are more prone to deleterious dehalogenation side reactions under cross-coupling conditions [1].

Quantitative Differentiation Evidence for 6-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-71-1) Against Comparators


Suzuki-Miyaura Cross-Coupling Reactivity: C6–Br Outperforms C6–Cl in Conversion Rate and Catalyst Turnover

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl halides, the established reactivity order is C–Br > C–Cl > C–OTf, driven by the relative bond dissociation energies and oxidative addition kinetics [1]. This class-level inference applies directly to the pyrrolo[3,2-c]pyridine scaffold: the 6-bromo derivative undergoes oxidative addition with Pd(0) catalysts faster than the 6-chloro analog (CAS 74976-31-1), enabling lower catalyst loadings, shorter reaction times, and higher isolated yields under otherwise identical conditions. For structurally related bromopyridine systems, quantitative studies have demonstrated that aryl bromides achieve >90% conversion in Suzuki coupling within 2 hours at 80 °C using 1 mol% Pd(PPh3)4, whereas the corresponding aryl chlorides require elevated temperatures (>100 °C), higher catalyst loadings, or specialized electron-rich phosphine ligands to reach comparable conversions [2]. The 6-iodo analog, while more reactive in oxidative addition, suffers from a higher propensity for hydrodehalogenation side reactions, as demonstrated in direct comparative studies on halogenated azoles where iodo derivatives gave up to 30% dehalogenation byproduct versus <5% for bromo derivatives [1].

Cross-coupling chemistry Palladium catalysis Heteroaryl halide reactivity

MPS1/TTK Kinase Inhibitor Pharmacophore Access: 6-Position is Non-Negotiable

The 1H-pyrrolo[3,2-c]pyridine-6-amino scaffold is a validated pharmacophore for inhibition of the mitotic kinase MPS1 (TTK), a target overexpressed in multiple human cancers [1]. The key synthetic step to access this pharmacophore is palladium-mediated displacement of the 6-bromo substituent with an appropriate aniline (Buchwald-Hartwig amination), as demonstrated in the discovery of the clinical candidate CCT251455 [1]. Moving the bromine to the 2-, 3-, 4-, or 7-position of the pyrrolo[3,2-c]pyridine core would place the derivatization vector in a different trajectory, incompatible with the ATP-binding pocket interactions that confer MPS1 potency. The patent literature explicitly claims 1H-pyrrolo[3,2-c]pyridine-6-amino derivatives as MPS1 inhibitors, with representative compounds achieving IC50 values of 1.8 nM against full-length human TTK [2], underscoring that the 6-position is structurally essential.

Kinase inhibitor MPS1/TTK Spindle assembly checkpoint Medicinal chemistry

Colchicine-Binding Site Inhibitor Synthesis: Validated Intermediate with Documented Yields

6-Bromo-1H-pyrrolo[3,2-c]pyridine has been experimentally validated as a key intermediate in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine-binding site of tubulin [1]. In this published synthetic route, the 6-bromo compound (intermediate 15) was converted to 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) via copper(II)-mediated N-arylation, followed by Suzuki cross-coupling with various aryl boronic acids to generate the final target compounds [1]. The lead compound 10t derived from this route exhibited IC50 values of 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines, with potent inhibition of tubulin polymerization at 3–5 μM [1]. This validated synthetic sequence is not accessible using the 6-chloro analog without significant re-optimization of coupling conditions, given the lower reactivity of the C–Cl bond in copper-mediated N-arylation and subsequent Suzuki coupling steps.

Tubulin polymerization inhibitor Colchicine-binding site Anticancer Suzuki coupling

Orthogonal Reactivity in Dihalogenated Scaffolds: C6–Br vs C3–Cl Chemoselectivity for Sequential Coupling

When further functionalization is required, the 6-bromo substituent on the pyrrolo[3,2-c]pyridine core exhibits well-defined orthogonal reactivity relative to chlorine substituents at other positions, enabling chemoselective sequential cross-coupling . The reactivity order C–Br > C–Cl allows the 6-bromo position to be selectively coupled first under mild Pd-catalyzed conditions while leaving a C3–Cl or C4–Cl substituent intact for a subsequent coupling step. This orthogonality is documented in the related 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold, where the bromo and chloro groups enable efficient, stepwise Suzuki-Miyaura and Buchwald-Hartwig aminations to construct complex polyaryl architectures common in kinase inhibitors . The 6-chloro mono-halogenated analog lacks this built-in chemoselectivity advantage for sequential derivatization strategies.

Sequential cross-coupling Orthogonal reactivity Dihalogenated heterocycle Kinase inhibitor synthesis

Commercial Availability and Purity: Consistent Supply at ≥98% Purity with Full Analytical Documentation

6-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-71-1) is commercially available from multiple reputable suppliers at purities of 95–99%, with supporting analytical documentation including NMR, HPLC, LC-MS, and MSDS [1][2]. The compound is stocked as a solid with recommended storage at 2–8 °C and has an MDL number MFCD08690134, facilitating rapid cross-referencing across vendor catalogs [2]. In contrast, the 6-iodo analog (CAS not widely listed) and certain positional bromo isomers such as 2-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1246552-50-0) have fewer commercial suppliers and may require custom synthesis, increasing lead times and procurement risk . The 6-chloro analog (CAS 74976-31-1) is available but is listed by many suppliers as a custom synthesis item rather than a stocked catalog product .

Procurement Quality control Analytical characterization Supply chain

Definitive Application Scenarios Where 6-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-71-1) Is the Optimal Procurement Choice


Synthesis of MPS1/TTK Kinase Inhibitors via Buchwald-Hartwig Amination at the C6 Position

Medicinal chemistry teams pursuing MPS1 (TTK) kinase inhibitors should procure 6-bromo-1H-pyrrolo[3,2-c]pyridine as the mandatory starting material. The C6–Br bond undergoes palladium-mediated displacement with substituted anilines to generate the 1H-pyrrolo[3,2-c]pyridine-6-amino pharmacophore, which is essential for MPS1 inhibition. This synthetic route was validated in the discovery of CCT251455, and representative 6-amino derivatives achieve IC50 values of 1.8 nM against human TTK [1]. Positional isomers with bromine at the 2-, 3-, 4-, or 7-position cannot access this pharmacophore and are not viable alternatives [1]. The 6-chloro analog would require more forcing amination conditions due to lower C–Cl reactivity, potentially reducing yields and increasing side-product formation.

Suzuki-Miyaura Cross-Coupling for Diversification into Tubulin Polymerization Inhibitors

For programs targeting the colchicine-binding site of tubulin, 6-bromo-1H-pyrrolo[3,2-c]pyridine serves as a validated key intermediate. The published synthetic route involves N-arylation with 3,4,5-trimethoxyphenylboric acid followed by Suzuki coupling at the C6 position to install diverse aryl groups, yielding compounds with IC50 values as low as 0.12 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines [2]. The higher reactivity of the C6–Br bond versus C6–Cl is critical for achieving efficient Suzuki coupling in the presence of the Lewis-basic pyridine nitrogen, which can otherwise poison the palladium catalyst. Procurement of the 6-bromo compound directly enables this validated route without additional reaction optimization.

Sequential Orthogonal Coupling Strategies for Complex Kinase Inhibitor Libraries

Research groups constructing focused kinase inhibitor libraries benefit from the orthogonal reactivity of the C6–Br bond. The reactivity order C–Br > C–Cl enables chemoselective sequential cross-coupling: the 6-bromo position can be derivatized first via Suzuki or Buchwald-Hartwig coupling while leaving a chlorine substituent at another position (e.g., C3 or C4) intact for a subsequent diversification step [3]. This built-in orthogonality is not available with the 6-chloro mono-halogenated analog, which would require protection/deprotection strategies to achieve the same level of sequential diversification. The 6-fluoro analog is essentially inert under standard cross-coupling conditions and provides no synthetic handle at all [3].

Commercial-Scale Procurement for Lead Optimization Programs Requiring Reproducible Supply

For lead optimization programs transitioning from hit-to-lead to candidate selection, supply chain reliability becomes a critical factor. 6-Bromo-1H-pyrrolo[3,2-c]pyridine is stocked by a broad network of suppliers at consistent purity specifications (95–99%) with comprehensive analytical documentation including NMR, HPLC, and LC-MS [4]. This multi-supplier landscape mitigates the risk of single-source dependency and batch-to-batch variability that could confound SAR interpretation. By contrast, the 6-chloro analog and especially the 6-iodo and 2-bromo isomers have narrower supplier bases, increasing the likelihood of procurement delays or the need for costly custom synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.